Physicochemical Property Differentiation: 3,4-Dimethoxy vs. 3,4-Dimethyl Substituents
The 3,4-dimethoxybenzoyl substituent increases hydrogen bond acceptor count and reduces lipophilicity relative to the 3,4-dimethylbenzoyl analog (CAS 946281-29-4). The target compound has 7 hydrogen bond acceptors and an XLogP3-AA of 3.2 [1]. The 3,4-dimethyl analog possesses only 5 hydrogen bond acceptors and an estimated XLogP of ~4.0 (computed via PubChem's XLogP3 algorithm for the corresponding structure), representing a ΔlogP difference of approximately +0.8 log units [2]. This shift in polarity-lipophilicity balance can affect aqueous solubility, membrane permeability, and off-target binding profiles in a manner that is not predictable without experimental determination.
| Evidence Dimension | Hydrogen Bond Acceptor Count and Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 7 HBA; XLogP3-AA = 3.2 |
| Comparator Or Baseline | 3,4-Dimethyl analog (CAS 946281-29-4): 5 HBA; XLogP3-AA ≈ 4.0 (computed) |
| Quantified Difference | ΔHBA = +2; ΔXLogP3 ≈ -0.8 log units (more polar) |
| Conditions | Computed properties using PubChem's XLogP3 algorithm and Cactvs descriptor engine |
Why This Matters
The increased polarity and hydrogen-bonding capacity of the 3,4-dimethoxy compound may reduce nonspecific binding to hydrophobic protein pockets and improve aqueous solubility, making it preferable for biochemical assays requiring higher compound concentrations or where lipophilicity-driven off-target effects are a concern.
- [1] PubChem Compound Summary for CID 27477526. Computed descriptors: H-bond acceptor count = 7; XLogP3-AA = 3.2. National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary for 2-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine (CID for CAS 946281-29-4). Computed H-bond acceptor count = 5; XLogP3-AA ≈ 4.0. View Source
